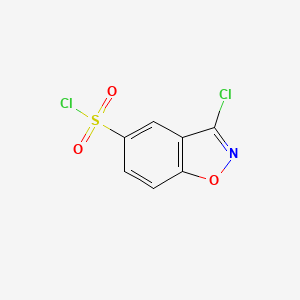

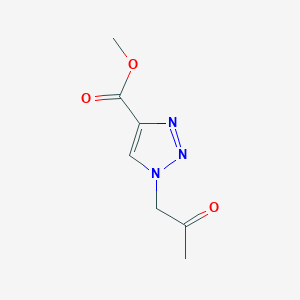

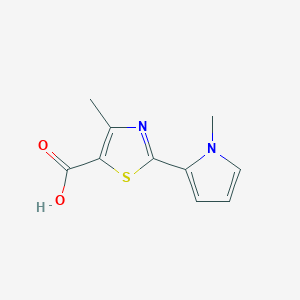

Methyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate

Descripción general

Descripción

Methyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate, also known as MOPAC, is a chemical compound that has gained significant attention in the field of scientific research. MOPAC is a triazole derivative that has been widely used in various fields such as medicinal chemistry, biochemistry, and pharmacology due to its unique properties.

Aplicaciones Científicas De Investigación

- This compound can be used in the synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate .

- The method involves a reaction with NaH and toluene, followed by the addition of diethyl (2-oxopropyl)phosphonate . The reaction mixture is then allowed to stir at room temperature for 20 hours .

- The result is a pale-yellow oil, which is then purified by chromatography on silica .

- A practical route to 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)-cyclohexan-1-one was developed .

- The overall transformation was achieved in 53% yield with one chromatographic purification via NaOH-mediated aldol condensation, ethylene .

- This compound can be used as a convenient starting material for constructing various target molecules or as a suitable substrate for testing synthetic methodologies .

Organic Synthesis

Synthesis of Bifunctional Building Blocks

- 1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propen-1-yl)amino]-, a related compound, is tracked by the EPA .

- This compound could potentially be used in environmental science research, particularly in studies related to pollution or contamination .

- 2-Methyl-1-(2-oxopropyl)pyridinium bromide, another related compound, is available from chemical suppliers .

- This compound could be used as a starting material in various chemical reactions .

Environmental Science

Chemical Synthesis

Pesticide Development

- 2-Imidazolidinone and its analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .

- Over the years, continuous efforts have been addressed to the development of sustainable and more efficient protocols for the synthesis of these heterocycles .

- This compound can be synthesized from a reaction involving NaH and toluene, followed by the addition of diethyl (2-oxopropyl)phosphonate .

- The reaction mixture is then allowed to stir at room temperature for 20 hours .

- The result is a pale-yellow oil, which is then purified by chromatography on silica .

Catalytic Synthesis of Imidazolidin-2-ones

Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate

Propiedades

IUPAC Name |

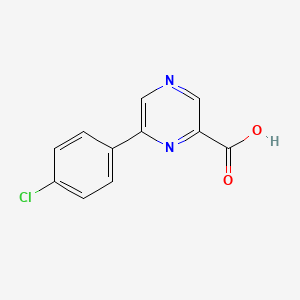

methyl 1-(2-oxopropyl)triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-5(11)3-10-4-6(8-9-10)7(12)13-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOYFOGUQIDYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=C(N=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1530688.png)

![{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine](/img/structure/B1530702.png)